molecular formula C8H6BrFO2 B2952252 3-Bromo-2-fluoro-4-methoxybenzaldehyde CAS No. 1155877-70-5

3-Bromo-2-fluoro-4-methoxybenzaldehyde

Cat. No.: B2952252
CAS No.: 1155877-70-5
M. Wt: 233.036
InChI Key: JZZFGKYKWIWFGN-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluoro-4-methoxybenzaldehyde can be synthesized through the bromination of 2-fluoro-4-methoxybenzaldehyde. The reaction typically involves the use of a brominating agent such as 1,3-di-n-butylimidazolium tribromide under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring make it susceptible to further electrophilic substitution reactions.

    Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

Major Products Formed:

    Brominated Derivatives: Further bromination can yield polybrominated compounds.

    Alcohols: Nucleophilic addition of organometallic reagents results in the formation of alcohols.

    Carboxylic Acids: Oxidation of the aldehyde group produces carboxylic acids.

Scientific Research Applications

3-Bromo-2-fluoro-4-methoxybenzaldehyde is utilized in various scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

    3-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.

    2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.

Uniqueness: 3-Bromo-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This combination of substituents can enhance its utility in specific synthetic applications and biological studies.

Properties

IUPAC Name

3-bromo-2-fluoro-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZFGKYKWIWFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 3-necked 250 mL round-bottomed flask equipped with nitrogen lines and a stir bar was placed 2-bromo-1-fluoro-3-methoxy-benzene (I-29, 2.0 g, 9.75 mmol) and dichloromethane (48 mL). The solution was cooled in an ice water bath for 15 minutes and then titanium tetrachloride (5.02 mL, 45.8 mmol) and dichloromethyl methyl ether (1.32 mL, 14.6 mmol) were added and the reaction mixture was allowed to warm to room temperature and react for 2 hours. The reaction mixture was slowly added to ice water (250 mL) and extracted with dichloromethane (2×100 mL). The organic portions were combined, washed with a saturated sodium bicarbonate solution (75 mL), water (75 mL) and brine (75 mL), dried (MgSO4) and concentrated. The crude material was triturated with hexanes (15 mL) to produce 1.67 g of 3-bromo-2-fluoro-4-methoxy-benzaldehyde (I-30) as an off-white solid in 74% yield. MS (ESI+): 233.2 (M+)
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.32 mL
Type
reactant
Reaction Step Three
Quantity
5.02 mL
Type
catalyst
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-3-fluoroanisol (5.00 g, 24.4 mmol) in trifluoroacetic acid (25 mL) was heated to 80° C. and then a solution of hexamethylenetetramine (6.83 g, 48.8 mmol) in trifluoroacetic acid (25 mL) was added dropwise over 1.5 h. Upon completion of the addition, the reaction was stirred at 80° C. for 1 h under nitrogen. The excess trifluoroacetic acid was removed under vacuum, and the pH was adjusted to 7.5-8.0 by addition of saturated aqueous potassium carbonate (˜100 mL). The white solid that formed was filtered to give I-30 which was used without additional purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

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